molecular formula C24H30N2O5S B11587106 prop-2-en-1-yl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11587106
M. Wt: 458.6 g/mol
InChI Key: LBHVKKUKGJBGCX-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 6-[3-METHOXY-4-(PENTYLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that combines elements of pyrimidine, thiazine, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 6-[3-METHOXY-4-(PENTYLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure, followed by the introduction of the prop-2-en-1-yl, methoxy, and pentyloxy groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also consider factors such as cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 6-[3-METHOXY-4-(PENTYLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, PROP-2-EN-1-YL 6-[3-METHOXY-4-(PENTYLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 6-[3-METHOXY-4-(PENTYLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with molecular targets and pathways. These may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives with different substituents. Examples include:

  • 6-[3-Methoxy-4-(butyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • 6-[3-Methoxy-4-(hexyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Uniqueness

The uniqueness of PROP-2-EN-1-YL 6-[3-METHOXY-4-(PENTYLOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

prop-2-enyl 6-(3-methoxy-4-pentoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H30N2O5S/c1-5-7-8-13-30-18-10-9-17(15-19(18)29-4)22-21(23(28)31-12-6-2)16(3)25-24-26(22)20(27)11-14-32-24/h6,9-10,15,22H,2,5,7-8,11-14H2,1,3-4H3

InChI Key

LBHVKKUKGJBGCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C)OC

Origin of Product

United States

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